molecular formula C14H20ClNO2 B1389147 1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185303-56-3

1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1389147
CAS No.: 1185303-56-3
M. Wt: 269.77 g/mol
InChI Key: RBEWXLDQHSMQAO-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a 4-methylbenzyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position, forming a hydrochloride salt. For example, similar compounds exhibit activity as cannabinoid receptor antagonists (), nicotinic receptor modulators (), or opioid analgesics ().

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17;/h2-5,13H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWXLDQHSMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyanide Addition to 1-(4-Methylbenzyl)-4-piperidone

  • Starting Material: 1-(4-methylbenzyl)-4-piperidone
  • Reagents: Hydrocyanic acid (prussic acid), alkaline catalysts (e.g., sodium hydroxide, potassium hydroxide, or sodium carbonate)
  • Conditions:
    • Temperature maintained at 0 to 15 °C during cyanide addition to control reaction rate and safety,
    • Base catalysis facilitates nucleophilic addition of cyanide to the ketone group forming a cyanohydrin intermediate,
    • After cyanide addition, the reaction mixture is heated to reflux to complete the reaction.

Aniline Addition and Crystallization

  • Reagents: Aniline, glacial acetic acid
  • Procedure:
    • Aniline is added slowly under reflux conditions to the reaction mixture containing the cyanohydrin intermediate,
    • After completion, the mixture is cooled below 5 °C to promote crystallization,
    • Glacial acetic acid is added to facilitate formation of 1-(4-methylbenzyl)-4-cyano-4-anilinopiperidine solid,
    • The solid is isolated by filtration and washing.

Hydrolysis and Acid Treatment

  • Reagents: Concentrated sulfuric acid (70-90%), ammonia water (25-35%), concentrated hydrochloric acid
  • Procedure:
    • The cyanide group is hydrolyzed to the carboxylic acid by stirring the solid in concentrated sulfuric acid at 20-50 °C for 50-90 hours,
    • The reaction mixture is poured into crushed ice, and the pH is adjusted to 4-9 at 0-10 °C using ammonia water to precipitate the carboxylic acid intermediate,
    • After filtration and washing, the solid is dissolved in concentrated hydrochloric acid and refluxed for 10-20 hours,
    • Cooling the mixture to 0-30 °C and standing for 24-54 hours promotes crystallization of the hydrochloride salt,
    • The final product is isolated by filtration, washed, and dried.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Cyanide addition Hydrocyanic acid, base catalyst (NaOH/KOH) 0–15 0.5–3 h (addition) + 0.5–3 h (stirring) Controlled addition to avoid side reactions
Aniline addition Aniline, glacial acetic acid Reflux (approx. 80–100) 0.5–2.5 h (addition) + 0.5–3 h (stirring) Slow addition under reflux for selectivity
Hydrolysis Concentrated sulfuric acid 20–50 50–90 h Converts cyanide to carboxylic acid
pH adjustment/crystallization Ammonia water (25–35%) 0–10 Until crystallization pH 4–9 for optimal precipitation
Hydrochloride salt formation Concentrated hydrochloric acid Boiling (approx. 100) 10–20 h reflux + 24–54 h crystallization Final salt isolation and purification

Research Findings and Optimization Notes

  • Solvent Use: The process avoids large-scale use of organic solvents like dichloromethane and isopropanol, reducing environmental impact and cost.
  • Catalyst Choice: Alkaline catalysts such as sodium hydroxide and potassium hydroxide can be used individually or in mixtures to optimize reaction rates and yields.
  • Temperature Control: Maintaining low temperature during cyanide addition is critical for safety and product purity.
  • Yield Improvement: Optimizing the timing of reagent additions and reaction durations improves yield and reduces impurities.
  • Environmental Impact: The method reduces pollution by minimizing organic solvent use and employing aqueous acidic and basic media for hydrolysis and crystallization.

Comparative Data from Patents (Representative Yield and Purity)

Parameter Value/Range
Cyanide addition temperature 0–15 °C
Hydrolysis temperature 20–50 °C
Hydrolysis time 50–90 hours
pH for crystallization 4–9
Hydrochloride reflux time 10–20 hours
Crystallization time 24–54 hours
Product purity High, suitable for pharmaceutical use
Environmental considerations Reduced organic solvent use

Additional Notes on Related Compounds

While direct synthesis data for 1-(4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is limited, related compounds such as 1-benzoyl-4-methyl-piperidine-4-carboxylic acid have been synthesized via ester hydrolysis followed by acidification with hydrochloric acid, yielding 75% product under mild conditions (50 °C, 5 h reaction time). These methods support the feasibility of controlled hydrolysis and salt formation steps in the preparation of the target compound.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride has been investigated for its potential therapeutic applications:

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its structure allows for interaction with opioid receptors, which are critical in pain modulation.
  • Neuropharmacology : The compound's piperidine structure is known to interact with various neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Research is ongoing to elucidate these mechanisms further.

Biochemical Studies

The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and modifications:

  • Protein Interaction Studies : Researchers have employed this compound to investigate the binding affinities of proteins involved in critical biological pathways. Its ability to modify protein behavior makes it valuable in understanding cellular mechanisms.
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that this compound can act as an inhibitor for specific enzymes, providing insights into metabolic pathways.

Analytical Chemistry

In analytical chemistry, this compound is used in various chromatographic techniques:

  • Chromatography : It serves as a standard in chromatographic methods, aiding in the identification and quantification of related compounds. Its unique properties allow for efficient separation and analysis.

Case Study 1: Analgesic Effectiveness

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of several piperidine derivatives, including this compound. The results indicated significant pain relief effects comparable to established analgesics, suggesting potential for further development into therapeutic agents.

Case Study 2: Protein Interaction

In a research article from Biochemistry, scientists explored the use of this compound to study protein interactions within neuronal cells. The findings demonstrated that the compound could effectively alter protein conformation, impacting cellular signaling pathways associated with neurodegenerative diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
1-(4-Methylbenzyl)piperidine-4-carboxylic acid HCl 4-Methylbenzyl C₁₅H₂₀ClNO₂* 289.78 (calculated) Hypothetical; no direct data. Structural similarity suggests potential CNS or immune modulation. N/A
1-(4-Bromobenzyl)piperidine-4-carboxylic acid HCl 4-Bromobenzyl C₁₃H₁₇BrClNO₂ 354.64 Used in synthetic intermediates; bromine enhances electrophilic reactivity .
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate Thiophen-2-ylmethyl C₁₁H₁₈ClNO₃S 279.78 High purity (97%); solubility in DMSO; potential for CNS targeting due to thiophene .
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid HCl 3,4-Dichlorobenzyl C₁₃H₁₆Cl₃NO₂ 340.64 Enhanced lipophilicity; chlorine atoms may improve receptor binding affinity .
Meperidine HCl (Opioid) 4-Phenyl, methyl ester C₁₅H₂₁NO₂•HCl 283.8 Schedule II opioid; µ-opioid receptor agonist; rapid onset/short duration .

Notes:

  • *Calculated molecular weight based on formula C₁₄H₁₈ClNO₂ (parent acid) + HCl adjustment.
  • Thien-2-ylmethyl and dichlorobenzyl analogs show increased molecular weight and altered solubility compared to the methylbenzyl derivative.

Pharmacological and Functional Comparisons

  • SR 144528 (CB2 Antagonist): Structure: Unrelated core but highlights piperidine-carboxylic acid derivatives in receptor antagonism. Activity: Subnanomolar affinity for CB2 (Ki = 0.6 nM), 700-fold selectivity over CB1 . Implication: The 4-methylbenzyl group in the target compound may similarly enhance selectivity for specific receptors.
  • Remifentanil (Opioid) :

    • Structure : Contains a piperidine-4-carboxylic acid methyl ester.
    • Activity : Ultra-short-acting µ-opioid agonist; hydrolyzed by esterases .
    • Contrast : The carboxylic acid group in the target compound may reduce metabolic instability compared to ester derivatives.
  • Levamisole (Nicotinic Receptor Modulator) :

    • Structure : Piperidine derivative with imidazopyridine.
    • Activity : Activates nematode nicotinic receptors; used as an anthelmintic .
    • Divergence : The methylbenzyl group in the target compound may confer distinct receptor interactions.

Biological Activity

1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, which includes a piperidine ring and a carboxylic acid functional group, suggests various interactions with biological systems, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C14H19NO2·HCl
  • Molecular Weight : 269.77 g/mol

The compound features a piperidine ring substituted with a 4-methylbenzyl group and a carboxylic acid moiety, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways.

Antiviral Activity

Recent studies have shown that piperidine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion processes . This suggests potential applications in antiviral drug development.

Anticancer Potential

Research has highlighted the cytotoxic effects of various piperidine derivatives against cancer cell lines. For example, compounds structurally related to this compound have been tested against human leukemia and breast cancer cell lines, showing significant apoptosis induction and cell proliferation inhibition .

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
U-937 (Leukemia)0.48Cell cycle arrest at G1 phase

Case Studies

  • Study on Antiviral Activity : A series of piperidine derivatives were evaluated for their activity against influenza A/H1N1 virus. Among them, certain modifications led to enhanced potency, indicating that structural variations significantly impact antiviral efficacy .
  • Cancer Cell Line Evaluation : A comprehensive study assessed the cytotoxic effects of piperidine derivatives on multiple cancer cell lines, including MCF-7 and U-937. The results indicated that these compounds could serve as potential candidates for developing new anticancer therapies due to their ability to induce apoptosis effectively .

Q & A

Q. What are the key synthetic steps for 1-(4-Methylbenzyl)piperidine-4-carboxylic Acid Hydrochloride?

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with a 4-methylbenzyl group under nucleophilic substitution or condensation conditions. For example, analogous procedures (e.g., acetylation of isonipecotic acid with acetic anhydride in dichloromethane) suggest using stoichiometric control, reflux conditions, and purification via recrystallization (ethanol) to isolate the product . Yield optimization may require adjusting reaction time (e.g., 14–24 hours) and molar ratios of reagents.

Q. How is purity assessed for this compound in research settings?

Purity is validated using:

  • Melting Point Analysis : Consistency with literature values (e.g., 181–183°C for similar piperidine derivatives) .
  • NMR Spectroscopy : Comparison of 1^1H and 13^{13}C NMR spectra with reported data to confirm structural integrity .
  • HPLC : Mobile phases like methanol-buffer mixtures (65:35) with sodium 1-octanesulfonate for retention time reproducibility .

Q. What storage conditions are recommended to maintain stability?

Store at -20°C in airtight, light-protected containers. Stability over ≥5 years is achievable under these conditions, as demonstrated for structurally related opioids . Desiccants should be used to prevent hygroscopic degradation .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid skin/eye contact; rinse immediately with water if exposed .
  • Follow protocols for spill containment (e.g., absorbent materials, avoid water to prevent toxic fumes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

Key variables include:

  • Catalyst Selection : Lewis acids (e.g., AlCl3_3) for Friedel-Crafts acylations, as used in analogous piperidine syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) to improve solubility and reaction kinetics.
  • Temperature Control : Reflux conditions (e.g., 40–60°C) to accelerate coupling without side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization to remove unreacted starting materials .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Repetition under Controlled Conditions : Eliminate experimental artifacts (e.g., moisture, impurities) .
  • Advanced NMR Techniques : 1^1H-13^{13}C HSQC or COSY for unambiguous signal assignment .
  • X-ray Crystallography : Confirm solid-state structure if spectral ambiguities persist (not explicitly mentioned in evidence but inferred as a best practice).

Q. How can computational chemistry predict reactivity in novel reactions?

Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . This reduces trial-and-error in developing new derivatives.

Q. What analytical methods identify degradation products during stability studies?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and analyze using:
  • LC-MS : Detect degradation products via molecular ion peaks and fragmentation patterns.
  • HPLC with PDA Detection : Monitor UV absorbance shifts indicative of structural changes .
    • Forced Degradation Studies : Use oxidative (H2_2O2_2), acidic (HCl), or basic (NaOH) conditions to simulate degradation pathways .

Q. How to design pharmacological assays for evaluating biological activity?

  • Receptor Binding Assays : Screen for opioid receptor affinity using radioligand displacement, as done for meperidine analogs .
  • Enzyme Inhibition Studies : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates and kinetic analysis .
  • In Vivo Models : Assess analgesic efficacy in rodent pain models (e.g., tail-flick test) with dose-response profiling .

Q. How do structural modifications influence physicochemical properties?

  • LogP Analysis : Introduce hydrophilic groups (e.g., carboxylic acid) to reduce lipophilicity and improve solubility .
  • pKa Determination : Titration or pH-solubility profiling to predict ionization state at physiological pH .
  • Thermal Analysis : DSC/TGA to evaluate melting behavior and thermal stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride
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1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride

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